![molecular formula C23H23N3O4S B4876890 N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide](/img/structure/B4876890.png)
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide
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Overview
Description
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide, also known as MNSA, is a chemical compound that has gained significant attention in the field of scientific research. MNSA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Mechanism of Action
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide exerts its pharmacological effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide reduces inflammation and pain in various disease models. Additionally, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to induce apoptosis in cancer cells by activating the p38 MAPK signaling pathway.
Biochemical and Physiological Effects:
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-inflammatory and anti-tumor properties, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been found to reduce oxidative stress and improve mitochondrial function. Furthermore, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is its potent inhibition of COX-2, which makes it a valuable tool for studying the role of COX-2 in various disease models. However, one of the limitations of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide in animal models of neurodegenerative diseases. Finally, the potential clinical applications of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide in the treatment of arthritis, cancer, and neurodegenerative diseases should be investigated further.
Synthesis Methods
The synthesis of N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide is a complex process that involves several steps. The first step is the preparation of N-(methylsulfonyl)-N-1-naphthylglycine, which is achieved by reacting 1-naphthylamine with methylsulfonyl chloride in the presence of a base. The second step involves the reaction of N-(methylsulfonyl)-N-1-naphthylglycine with 4-chlorobenzoyl chloride to form N-(4-chlorobenzoyl)-N-(methylsulfonyl)-N-1-naphthylglycine. Finally, the reaction of N-(4-chlorobenzoyl)-N-(methylsulfonyl)-N-1-naphthylglycine with allylamine yields N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide.
Scientific Research Applications
N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. The inhibition of COX-2 by N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been shown to reduce inflammation and pain in animal models of arthritis and cancer. N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has also been investigated for its anti-tumor properties, as it has been shown to induce apoptosis in cancer cells. Furthermore, N-allyl-2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzamide has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]-N-prop-2-enylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-15-24-23(28)19-12-6-7-13-20(19)25-22(27)16-26(31(2,29)30)21-14-8-10-17-9-4-5-11-18(17)21/h3-14H,1,15-16H2,2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQBSEJGSJMONT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NCC=C)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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